molecular formula C9H8ClN3O2 B2566504 Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate CAS No. 1260663-57-7

Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate

Cat. No. B2566504
CAS RN: 1260663-57-7
M. Wt: 225.63
InChI Key: CQKNGJFYCSWIRI-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is a chemical compound. It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cn1ccc2c (Cl)ncnc12 . The InChI representation is 1S/C7H6ClN3/c1-11-3-2-5-6 (8)9-4-10-7 (5)11/h2-4H,1H3 .

Scientific Research Applications

Isostructurality in Co-Crystals

Samuel Ebenezer et al. (2011) explored the design of a series of isostructural co-crystals involving aminopyrimidines, where the analogues differ only with respect to chloro and methyl groups. This study demonstrates the potential of Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate in forming stable molecular structures, crucial for the development of materials with predictable properties Design of a Series of Isostructural Co-Crystals with Aminopyrimidines: Isostructurality through Chloro/Methyl Exchange and Studies on Supramolecular Architectures.

Microwave-Promoted Cross-Coupling Reactions

V. Prieur et al. (2015) detailed a strategy for the triarylation of pyrrolopyrimidines using microwave-promoted cross-coupling reactions. This method underscores the chemical versatility of pyrrolo[2,3-d]pyrimidines, facilitating the synthesis of new molecules that could have applications in drug discovery and material science A Strategy for the Triarylation of Pyrrolo­pyrimidines by Using Microwave‐Promoted Cross‐Coupling Reactions.

Synthesis of α-Aminopyrrole Derivatives

E. Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This study shows the transformation capabilities of This compound into pyrrolo[1,2-a]pyrimidine-7-carboxylates, highlighting its importance in synthesizing complex organic compounds that could be of pharmaceutical interest An Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives.

Interaction with Glycine Esters

The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters by H. Zinchenko et al. (2018) reveals the potential of This compound in generating derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research provides insights into the synthesis of novel compounds that could have applications in medicinal chemistry The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters.

Optical Exploration of Thiopyrimidine Derivatives

A. Hussain et al. (2020) focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, highlighting the significance of the pyrimidine ring in fields such as medicine and nonlinear optics. This research underscores the importance of This compound in the development of compounds with potential applications in optoelectronics and pharmacology Structural parameters, electronic, linear and nonlinear optical exploration of thiopyrimidine derivatives: A comparison between DFT/TDDFT and experimental study.

Safety and Hazards

“Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is a combustible, acute toxic Cat.3 / toxic compound or compound which causing chronic effects .

Future Directions

“Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” can be used as a heterocyclic derivative for pharmaceutical synthesis . This suggests potential future directions in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a chemical compound that has been used in the field of medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins to influence cell processes .

Mode of Action

This prevents the kinase from adding a phosphate group to other proteins, thereby disrupting the signaling pathways that rely on these phosphorylation events .

Biochemical Pathways

This compound, as a kinase inhibitor, affects various biochemical pathways. By inhibiting kinases, it disrupts the signaling pathways that control cell growth and division. This can lead to the inhibition of cell proliferation, which is particularly useful in the context of cancer therapy, where uncontrolled cell growth is a key problem .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific kinases it inhibits. Generally, kinase inhibitors like this compound can halt cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels), all of which are beneficial in treating diseases like cancer .

properties

IUPAC Name

methyl 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-13-6(9(14)15-2)3-5-7(10)11-4-12-8(5)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKNGJFYCSWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CN=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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